DRF 2519
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Overview
Description
DRF 2519 is a small molecule drug that acts as a dual activator of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It is primarily researched for its potential in treating metabolic diseases, including diabetes and dyslipidemia. The compound has shown promising results in preclinical studies, particularly in improving plasma lipid profiles and reducing insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DRF 2519 involves multiple steps, starting with the preparation of the core structure, which includes a thiazolidinedione moiety and a benzoxazinone ring. The key steps in the synthesis include:
Formation of the Thiazolidinedione Ring: This is typically achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Preparation of the Benzoxazinone Ring: This involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the thiazolidinedione and benzoxazinone rings through a linker, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing for impurities and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
DRF 2519 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used under controlled conditions to achieve selective oxidation.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride, used to reduce specific functional groups.
Nucleophiles: Such as amines or thiols, used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
DRF 2519 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma.
Biology: Investigated for its effects on cellular metabolism, particularly in adipocytes and hepatocytes.
Medicine: Explored as a potential therapeutic agent for metabolic diseases, including diabetes and dyslipidemia.
Industry: Used in the development of new drugs targeting metabolic pathways
Mechanism of Action
DRF 2519 exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of these receptors leads to:
Increased Lipid Metabolism: Enhanced breakdown of fatty acids and improved lipid profiles.
Improved Insulin Sensitivity: Reduction in insulin resistance and better glucose control.
Anti-inflammatory Effects: Reduction in inflammatory markers and improved overall metabolic health
Comparison with Similar Compounds
DRF 2519 is unique in its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which sets it apart from other compounds that typically target only one of these receptors. Similar compounds include:
Pioglitazone: A thiazolidinedione that primarily activates peroxisome proliferator-activated receptor gamma.
Fenofibrate: A fibrate that primarily activates peroxisome proliferator-activated receptor alpha.
Rosiglitazone: Another thiazolidinedione that targets peroxisome proliferator-activated receptor gamma
This compound’s dual activation mechanism provides a broader range of metabolic benefits, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H18N2O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O5S/c23-18-17(28-20(25)21-18)11-13-5-7-14(8-6-13)26-10-9-22-12-27-16-4-2-1-3-15(16)19(22)24/h1-8,17H,9-12H2,(H,21,23,25) |
InChI Key |
RFMNEXVCPAPDRA-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DRF 2519; DRF-2519; DRF2519. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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